molecular formula C15H20N2O B1530267 6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1308263-41-3

6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1530267
M. Wt: 244.33 g/mol
InChI Key: MZIRMBLKXDNBMF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Reactions

Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives A study describes the synthesis of tetrahydropyrimidoquinoline derivatives through reactions involving cyclohexanone, showcasing the chemical versatility of tetrahydroquinoline compounds. These derivatives exhibited antimicrobial activity, underscoring their potential in medicinal chemistry (Elkholy & Morsy, 2006).

Novel Synthesis Approaches for Tetrahydroquinolines Research into one-pot synthesis methods for dihydropyrindines and tetrahydroquinolines from cyclic N-morpholino alkenes highlights innovative routes to these compounds. Such methodologies expand the toolbox for creating complex organic molecules with potential pharmaceutical applications (Yehia, Polborn, & Müller, 2002).

Biological Activities and Applications

DNA Binding and Anticancer Agents Several compounds derived from tetrahydroquinoline analogs have been designed to bind specifically to DNA, indicating potential for developing novel therapeutics. For example, cyclopenta[f]isoquinoline derivatives have been engineered to hydrogen bond specifically with GC pairs in DNA's major groove, suggesting a targeted approach for drug development (Kundu et al., 1975).

Synthesis of Anticancer Compounds The tetrahydroisoquinoline moiety is a common feature in biologically active molecules, including anticancer agents. Research has focused on synthesizing novel compounds with this structural motif, demonstrating a range of biological properties such as cytotoxicity against cancer cell lines, thereby contributing to the discovery of new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

6-amino-1-(cyclopentylmethyl)-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c16-13-6-7-14-12(9-13)5-8-15(18)17(14)10-11-3-1-2-4-11/h6-7,9,11H,1-5,8,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIRMBLKXDNBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C(=O)CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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